molecular formula C6H18Si2 B8519157 dimethylsilylmethyl(trimethyl)silane

dimethylsilylmethyl(trimethyl)silane

Cat. No.: B8519157
M. Wt: 146.38 g/mol
InChI Key: XISYFRGVGQIFHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

dimethylsilylmethyl(trimethyl)silane is an organosilicon compound with the molecular formula C6H18Si2. It is characterized by the presence of a trimethylsilyl group bonded to a methyl group, which is further bonded to a dimethylsilane group. This compound is notable for its chemical inertness and large molecular volume, making it useful in various applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dimethylsilylmethyl(trimethyl)silane typically involves the reaction of chlorodimethylsilane with trimethylsilylmethyl lithium. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactive intermediates. The general reaction scheme is as follows:

ClSi(CH3)2H+LiCH2Si(CH3)3This compound+LiCl\text{ClSi(CH}_3\text{)}_2\text{H} + \text{LiCH}_2\text{Si(CH}_3\text{)}_3 \rightarrow \text{this compound} + \text{LiCl} ClSi(CH3​)2​H+LiCH2​Si(CH3​)3​→this compound+LiCl

The reaction is usually conducted in an inert atmosphere, such as nitrogen or argon, to avoid any unwanted side reactions.

Industrial Production Methods

On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common practices in industrial settings.

Chemical Reactions Analysis

Types of Reactions

dimethylsilylmethyl(trimethyl)silane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include silanols, siloxanes, and various substituted silanes, depending on the reaction conditions and reagents used .

Scientific Research Applications

dimethylsilylmethyl(trimethyl)silane has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organosilicon compounds.

    Biology: The compound is employed in the modification of biomolecules to enhance their stability and reactivity.

    Medicine: It is used in the development of drug delivery systems and as a component in certain pharmaceuticals.

    Industry: The compound is utilized in the production of silicone-based materials and coatings.

Mechanism of Action

The mechanism of action of dimethylsilylmethyl(trimethyl)silane involves the interaction of its silicon atoms with various molecular targets. The trimethylsilyl group provides steric protection, while the dimethylsilane group can participate in various chemical reactions. The compound’s effects are mediated through the formation of reactive intermediates, such as silyl radicals, which can undergo further transformations .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

dimethylsilylmethyl(trimethyl)silane is unique due to its combination of a trimethylsilyl group and a dimethylsilane group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in applications requiring both steric protection and reactivity .

Properties

Molecular Formula

C6H18Si2

Molecular Weight

146.38 g/mol

IUPAC Name

dimethylsilylmethyl(trimethyl)silane

InChI

InChI=1S/C6H18Si2/c1-7(2)6-8(3,4)5/h7H,6H2,1-5H3

InChI Key

XISYFRGVGQIFHM-UHFFFAOYSA-N

Canonical SMILES

C[SiH](C)C[Si](C)(C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

The Grignard reagent of trimethylchloromethylsilane (TMCMS) was prepared by reaction of 12.3 g (0.1 mol) TMCMS and 2.88 g (0.12 mol) magnesium chips in THF (50 mL). The Grignard reagent was then added dropwise into 9.46 g (0.1 mol) dimethylchlorosilane (DMCS), which dissolved in THF (50 mL). The mixture was stirred at room temperature overnight and quenched with 20 mL HCl-acidified water, and then extracted with diethylether (100 mL). The organic layer washed with distilled water three times and dried with anhydrous sodium sulfate. The mixture was purified by distillation at 118-119° C. to yield 13.0 g (89%) (trimethylsilylmethyl)dimethylsilane product as a clear, colorless fluid.
Name
Quantity
12.3 g
Type
reactant
Reaction Step One
Quantity
2.88 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
[Compound]
Name
Grignard reagent
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
9.46 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Three

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